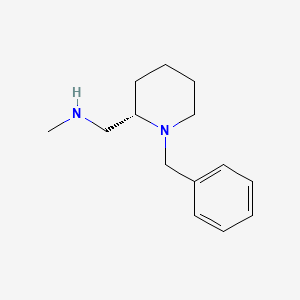

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, often referred to as a benzylpiperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety, which is significant in drug design for its flexibility and ability to interact with various biological targets. The structural formula can be represented as follows:

This compound is characterized by its ability to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.

1. Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. Specifically:

- Sigma-1 Receptors : These receptors are implicated in neuroprotection and modulation of pain. Compounds with a similar structure have shown nanomolar binding affinities, indicating potential therapeutic roles in treating neurodegenerative diseases .

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function in affected individuals .

2. Multi-target Directed Ligands (MTDLs)

Recent studies have focused on designing MTDLs that incorporate the benzylpiperidine scaffold. These compounds aim to address multiple pathways involved in Alzheimer's disease by:

- Inhibiting AChE : Enhancing acetylcholine levels.

- Reducing β-Amyloid Aggregation : Preventing the formation of plaques associated with Alzheimer's pathology.

- Metal Chelation : Compounds have shown the ability to chelate metal ions like Cu(II) and Zn(II), which are implicated in neurodegeneration .

3. Chemokine Receptor Antagonism

The compound has also been studied for its antagonistic effects on chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Modifications to the benzylpiperidine structure have improved binding potency from micromolar to low nanomolar ranges, demonstrating potential for treating allergic and inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | Affinity (Ki nM) | Notes |

|---|---|---|---|

| Sigma-1 Receptor Binding | Sigma-1 | 3.90 | High selectivity over sigma-2 |

| AChE Inhibition | Acetylcholinesterase | - | Potential anti-Alzheimer's activity |

| CCR3 Antagonism | Chemokine Receptor CCR3 | Low Nanomolar | Effective against eosinophil chemotaxis |

Case Studies

- Alzheimer's Disease Models : In vitro studies using neuroblastoma cells demonstrated that derivatives of this compound significantly reduced Aβ-induced cell toxicity, indicating protective effects against neurodegeneration .

- Inflammatory Response : In models of allergic inflammation, compounds derived from this scaffold displayed potent antagonism of CCR3-mediated responses, suggesting utility in treating asthma and other allergic conditions .

Aplicaciones Científicas De Investigación

Neuropharmacology

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine has been studied for its potential as a selective serotonin receptor modulator . Research indicates that compounds with similar structures can act as biased agonists at the serotonin 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, derivatives designed from benzylpiperidine have shown promising results in enhancing ERK1/2 phosphorylation, suggesting their potential use as antidepressants .

Pain Management

The compound has been investigated for its effects on the sigma-1 receptor (σ1R), which plays a crucial role in modulating nociceptive signaling. Selective σ1R antagonists derived from benzylpiperidine structures have demonstrated efficacy in preclinical models of pain, showing significant antinociceptive and anti-allodynic effects without impairing locomotor activity . This positions this compound as a potential candidate for developing new analgesic therapies.

Structure-Activity Relationship (SAR) Studies

Research into similar compounds has revealed that modifications at specific positions on the benzyl or piperidine rings can enhance selectivity and potency at targeted receptors. For example, introducing different substituents on the benzene ring can significantly alter the compound's affinity for serotonin receptors .

Case Study 1: Antidepressant Activity

In a study examining novel derivatives of benzylpiperidine, one compound demonstrated high selectivity and efficacy in activating serotonin receptors, leading to significant reductions in immobility in rat models of depression . This suggests that this compound or its derivatives could be developed into effective antidepressants.

Case Study 2: Analgesic Properties

Another study focused on benzylpiperazine derivatives highlighted their potential as σ1R antagonists, with one compound showing a Ki value of 1.6 nM at σ1R and significant analgesic effects in mouse models . These findings support further exploration of this compound for chronic pain treatment.

Propiedades

IUPAC Name |

1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRIGOKXUQEC-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.